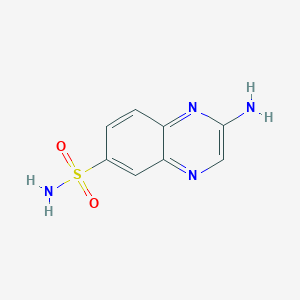
2-Aminoquinoxaline-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminoquinoxaline-6-sulfonamide is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N4O2S. It is a derivative of quinoxaline, which is known for its versatile pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoquinoxaline-6-sulfonamide typically involves the condensation of o-phenylenediamine with a sulfonamide derivative. One common method includes the reaction of 2-nitroaniline with sulfur dioxide and ammonia, followed by reduction to yield the desired sulfonamide . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce production costs, and maintain consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2-Aminoquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The sulfonamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoxaline derivatives, while substitution reactions can produce a wide range of functionalized quinoxaline compounds .
科学研究应用
2-Aminoquinoxaline-6-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Aminoquinoxaline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
Similar compounds to 2-Aminoquinoxaline-6-sulfonamide include:
- Quinoxaline
- 2-Aminoquinoxaline
- 6-Sulfonamidoquinoxaline
- 2-Nitroquinoxaline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the amino and sulfonamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
生物活性
2-Aminoquinoxaline-6-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial, antitumor, and enzyme inhibition applications. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure
This compound can be synthesized through various methods involving the reaction of quinoxaline derivatives with sulfonyl chlorides. The general synthetic pathway involves the formation of the sulfonamide group on the quinoxaline scaffold, which is crucial for its biological activity. The presence of different substituents on the quinoxaline ring can significantly influence its pharmacological properties.
Antimicrobial Activity
Antibacterial Properties
Recent studies have demonstrated the antibacterial effectiveness of this compound derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that electron-donating groups on the quinoxaline scaffold enhance antibacterial potency. For instance, one derivative exhibited a zone of inhibition (ZOI) of 19 mm against S. aureus, compared to standard antibiotics like chloramphenicol .
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (mg/mL) |
|---|---|---|---|
| Derivative A | Staphylococcus aureus | 19 | 0.05 |
| Derivative B | Escherichia coli | 22 | 0.10 |
| Chloramphenicol | Staphylococcus aureus | 28 | 0.02 |
Antifungal Activity
The compound has also shown promising antifungal activity against strains like Candida albicans. In one study, a derivative achieved a ZOI of 25 mm, indicating strong antifungal properties .
Antitumor Activity
This compound has been investigated for its antitumor potential against various cancer cell lines. Notably, it displayed significant cytotoxicity against liver carcinoma cells, with an IC50 value of 0.5 μg/mL . The SAR analysis revealed that modifications to the quinoxaline structure could enhance or diminish its antitumor efficacy.
| Cell Line | IC50 (μg/mL) |
|---|---|
| Liver Carcinoma | 0.5 |
| HeLa (Cervical Cancer) | 4.75 |
Enzyme Inhibition
One of the notable mechanisms of action for this compound is its ability to inhibit carbonic anhydrases (CAs). These enzymes are crucial for various physiological processes, and their inhibition can lead to antiproliferative effects in cancer cells. Compound derivatives have shown good inhibitory activity against multiple CA isoforms, with some exhibiting selective inhibition towards CA IX .
Case Studies
- Antileishmanial Activity : A derivative demonstrated moderate antileishmanial activity with an IC50 value of 16.3 µM, which was comparable to existing treatments . This highlights the potential for developing new treatments for leishmaniasis using modified quinoxaline sulfonamides.
- Antiproliferative Studies : In vitro studies involving human T-lymphocyte cells showed that certain derivatives could significantly reduce cell proliferation, suggesting their potential as therapeutic agents in cancer treatment .
- Structure-Activity Relationship Studies : A comprehensive SAR study indicated that the introduction of specific functional groups could enhance both antibacterial and antitumor activities, providing a pathway for rational drug design based on quinoxaline scaffolds .
属性
分子式 |
C8H8N4O2S |
|---|---|
分子量 |
224.24 g/mol |
IUPAC 名称 |
2-aminoquinoxaline-6-sulfonamide |
InChI |
InChI=1S/C8H8N4O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H,(H2,9,12)(H2,10,13,14) |
InChI 键 |
GZICEHIGXZUJFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=CN=C2C=C1S(=O)(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















